1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone
Overview
Description
1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It has recently gained significant attention in the field of chemistry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H16ClN3O . Unfortunately, the specific structural details are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
Iron and Cobalt Dichloride Complexes : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a related compound, was synthesized to create NNN tridentate ligands, which were used to coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, including oligomerization and polymerization, with higher activities observed at elevated ethylene pressure (Sun et al., 2007).
Photoinduced Direct Oxidative Annulation : A process involving photoinduced direct oxidative annulation was described for 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds, leading to the synthesis of highly functionalized 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones (Zhang et al., 2017).
Biological Activities
Antioxidant Activity : Some newly synthesized pyrrolyl selenolopyridine compounds, which are structurally related, showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Antibacterial and Antifungal Activities : New Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone and its derivatives demonstrated antibacterial activity against various gram-positive and gram-negative bacteria. Additionally, synthesized compounds showed moderate antifungal activity against strains of Candida (Patel et al., 2011; Mamolo et al., 2003).
Catalysis
- Catalytic Behavior of Ligands : The catalytic behavior of ligands derived from similar compounds towards ethylene reactivity was studied, showing that the iron and cobalt complexes with para-methyl substituents of aryl group linked on the imino group exhibited the highest activity (Sun et al., 2007).
properties
IUPAC Name |
1-[2-[2-(6-chloropyridazin-3-yl)ethyl]pyrrolidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-8-2-3-11(16)6-4-10-5-7-12(13)15-14-10/h5,7,11H,2-4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXOJYWBPXYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.